2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a chloro group and a morpholine ring, making it a unique structure for studying various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 2-chlorobenzoyl chloride, reacts with an amine to form the benzamide core.
Introduction of the Morpholine Ring: The benzamide core is then reacted with a morpholine derivative under controlled conditions to introduce the morpholine ring.
Final Coupling: The final step involves coupling the morpholine-substituted benzamide with a phenyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
- 2-chloro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
Uniqueness
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR) that inform its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C17H19ClN2O2. The compound features a chloro substituent, an oxo group, and a morpholine ring, which contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through modulation of cellular stress responses, particularly in pancreatic β-cells. The compound has been studied for its protective effects against endoplasmic reticulum (ER) stress, a critical factor in diabetes development.
Key Findings:
- β-cell Protection : Analog studies have shown that certain derivatives can protect pancreatic β-cells from ER stress-induced apoptosis. For instance, compounds with similar scaffolds demonstrated maximum activity at concentrations as low as 0.1μM .
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl and morpholine rings significantly affect the potency and efficacy of these compounds. Notably, the introduction of electron-withdrawing groups such as trifluoromethyl (CF3) at specific positions on the phenyl ring enhanced protective activity .
Biological Activity Data
The following table summarizes the biological activities of various analogs related to this compound:
Compound | Max Activity (%) | EC50 (µM) | Comments |
---|---|---|---|
WO5m | 100 | 0.1 ± 0.01 | Strong β-cell protective activity |
5g (4-CF3) | 88 | 13 ± 1 | Significant activity with favorable SAR |
5h (3-CF3) | 46 | 32 ± 7 | Less potent than 5g |
5a | 45 | 18.6 ± 4 | Moderate activity; less favorable substitutions |
Case Studies
- Diabetes Research : In a study focused on ER stress-induced β-cell dysfunction, derivatives of benzamide were tested for their ability to mitigate cell death. The findings indicated that modifications to the benzamide structure could lead to improved solubility and bioactivity, making them promising candidates for further drug development .
- Cancer Cell Lines : Another study evaluated the effects of similar compounds on various cancer cell lines, finding that certain analogs exhibited selective cytotoxicity against specific tumor types while sparing normal cells, highlighting their potential as targeted therapies .
Properties
IUPAC Name |
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-9-5-4-8-15(16)19(24)21-12-18(23)22-10-11-25-17(13-22)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTSCGICDWRLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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